molecular formula C7H5ClN2 B12961808 5-Chloro-2-ethynylpyridin-4-amine

5-Chloro-2-ethynylpyridin-4-amine

Cat. No.: B12961808
M. Wt: 152.58 g/mol
InChI Key: NDGMZFJAEDMSHN-UHFFFAOYSA-N
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Description

5-Chloro-2-ethynylpyridin-4-amine is a heterocyclic organic compound with the molecular formula C7H5ClN2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5th position, an ethynyl group at the 2nd position, and an amino group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethynylpyridin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 2-ethynylpyridine followed by amination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethynylpyridin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The ethynyl group can be oxidized or reduced under specific conditions, altering the compound’s properties.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and copper co-catalysts in the presence of bases.

Major Products

Scientific Research Applications

5-Chloro-2-ethynylpyridin-4-amine has been studied for its applications in several scientific fields:

    Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for developing pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethynylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-ethynylpyridine
  • 4-Amino-2-ethynylpyridine
  • 5-Chloro-2-methylpyridin-4-amine

Comparison

Compared to these similar compounds, 5-Chloro-2-ethynylpyridin-4-amine is unique due to the specific positioning of its functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific and industrial fields.

Properties

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

IUPAC Name

5-chloro-2-ethynylpyridin-4-amine

InChI

InChI=1S/C7H5ClN2/c1-2-5-3-7(9)6(8)4-10-5/h1,3-4H,(H2,9,10)

InChI Key

NDGMZFJAEDMSHN-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=N1)Cl)N

Origin of Product

United States

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